molecular formula C14H20N2O2 B7975540 2-Ethoxy-3-(piperidine-1-carbonyl)aniline

2-Ethoxy-3-(piperidine-1-carbonyl)aniline

Cat. No.: B7975540
M. Wt: 248.32 g/mol
InChI Key: JCNUBNLKKMQSII-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(piperidine-1-carbonyl)aniline is an organic compound that features a piperidine ring attached to an aniline moiety through a carbonyl group, with an ethoxy group at the ortho position relative to the aniline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(piperidine-1-carbonyl)aniline typically involves the acylation of 2-ethoxyaniline with piperidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Ethoxyaniline+Piperidine-1-carbonyl chlorideThis compound+HCl\text{2-Ethoxyaniline} + \text{Piperidine-1-carbonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Ethoxyaniline+Piperidine-1-carbonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(piperidine-1-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-3-(piperidine-1-carbonyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(piperidine-1-carbonyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring and the carbonyl group can facilitate binding to active sites, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(morpholine-1-carbonyl)aniline
  • 2-Ethoxy-3-(pyrrolidine-1-carbonyl)aniline
  • 2-Ethoxy-3-(piperazine-1-carbonyl)aniline

Uniqueness

2-Ethoxy-3-(piperidine-1-carbonyl)aniline is unique due to the specific combination of the piperidine ring and the ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(3-amino-2-ethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-11(7-6-8-12(13)15)14(17)16-9-4-3-5-10-16/h6-8H,2-5,9-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNUBNLKKMQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1N)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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